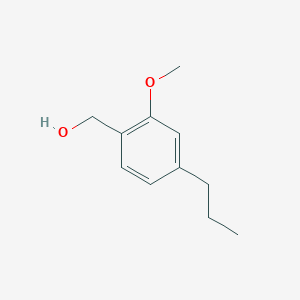

(2-Methoxy-4-propylphenyl)methanol

Beschreibung

(2-Methoxy-4-propylphenyl)methanol is a benzyl alcohol derivative featuring a methoxy group at the 2-position and a propyl substituent at the 4-position of the aromatic ring. The hydroxyl group in the methanol derivative may confer distinct reactivity compared to ether or amine-functionalized analogs, particularly in oxidation or conjugation reactions.

Eigenschaften

IUPAC Name |

(2-methoxy-4-propylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-4-9-5-6-10(8-12)11(7-9)13-2/h5-7,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBAMKKXWDPOOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C=C1)CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4-propylphenyl)methanol typically involves the alkylation of guaiacol (2-methoxyphenol) with propyl halides under basic conditions. One common method involves the reaction of guaiacol with propyl bromide in the presence of a strong base such as sodium hydroxide or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

On an industrial scale, the production of (2-Methoxy-4-propylphenyl)methanol can be achieved through catalytic hydrogenation of isoeugenol, which is derived from clove oil. The hydrogenation process involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methoxy-4-propylphenyl)methanol undergoes various chemical reactions, including:

Substitution: The methoxy group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium or nickel catalyst

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

Oxidation: Formation of aldehydes or ketones

Reduction: Formation of alcohols or hydrocarbons

Substitution: Formation of substituted phenols

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anti-inflammatory and Immunomodulatory Effects

Research indicates that (2-Methoxy-4-propylphenyl)methanol exhibits significant anti-inflammatory properties. It acts as an agonist for the EDG-1 receptor, which is involved in various inflammatory processes. This compound has shown potential in treating conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. Its ability to modulate immune responses makes it a candidate for developing new therapies for inflammatory disorders .

2. Neurological Applications

The compound has been studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By acting on neuronal cells, it may help mitigate the progression of these conditions through its immunomodulatory effects .

3. Wound Healing

(2-Methoxy-4-propylphenyl)methanol has been investigated for its potential to enhance wound healing. Studies have shown that it can promote healing in various tissues, including skin and corneal wounds. This application is particularly relevant for treating chronic wounds and ulcers .

Organic Synthesis Applications

1. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. It can be used to create various derivatives through reactions such as alkylation and acylation. The unique structure of (2-Methoxy-4-propylphenyl)methanol allows for selective functionalization, making it valuable in synthesizing complex organic molecules .

2. Production of Biologically Active Compounds

In the synthesis of biologically active compounds, (2-Methoxy-4-propylphenyl)methanol has been utilized as a precursor for generating other pharmacologically active derivatives. For example, it can be transformed into aminocarboxylic acid derivatives, which have been shown to possess therapeutic properties against bacterial infections .

Case Study 1: Anti-inflammatory Properties

A study published in a peer-reviewed journal demonstrated the effectiveness of (2-Methoxy-4-propylphenyl)methanol in reducing inflammation in animal models of arthritis. The results indicated a significant decrease in inflammatory markers and improved joint function after treatment with the compound.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective capabilities of this compound in models of Alzheimer's disease. The findings suggested that treatment with (2-Methoxy-4-propylphenyl)methanol led to reduced neuronal cell death and improved cognitive function in treated subjects compared to controls.

Data Tables

Wirkmechanismus

The mechanism of action of (2-Methoxy-4-propylphenyl)methanol involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of enzyme activity and receptor binding . For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties . Additionally, it can bind to specific receptors in the nervous system, leading to its analgesic and anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: The trifluoropropoxy group in [4-(3,3,3-Trifluoropropoxy)phenyl]methanol introduces strong electron-withdrawing effects and lipophilicity, enhancing membrane permeability in drug candidates compared to the propyl group in (2-Methoxy-4-propylphenyl)methanol . The allyl group in 4-Allyl-2-methoxy-N,N-dimethylaniline hydrochloride enables further functionalization (e.g., cycloadditions), whereas the methanol group in the target compound may limit reactivity to hydroxyl-specific reactions (e.g., esterification) . Pyrrolidine ether in 3-(2-Methoxy-4-propylphenoxy)pyrrolidine hydrochloride improves metabolic stability compared to the primary alcohol in (2-Methoxy-4-propylphenyl)methanol, which is prone to oxidation .

- Synthetic Efficiency: The 34% yield reported for 4-Allyl-2-methoxy-N,N-dimethylaniline hydrochloride highlights moderate efficiency in triflate-mediated amination reactions .

- Applications: The pyrrolidine derivative is explicitly used as a drug intermediate, suggesting that (2-Methoxy-4-propylphenyl)methanol could serve similar roles in medicinal chemistry . The trifluoropropoxy analog’s commercial availability (6 suppliers) indicates broader industrial utility, possibly due to fluorine’s role in enhancing bioavailability .

Thermal and Chemical Stability

- The pyrrolidine ether hydrochloride exhibits stability at room temperature, attributed to its ether linkage and crystalline solid state . In contrast, the hydroxyl group in (2-Methoxy-4-propylphenyl)methanol may necessitate storage under inert conditions to prevent oxidation.

- The dimethylaniline derivative’s hygroscopic nature underscores the importance of controlled environments during handling, a challenge less relevant to non-ionic analogs like the target compound .

Biologische Aktivität

(2-Methoxy-4-propylphenyl)methanol, also known as propyl 2-methoxy-4-phenylmethanol, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (2-Methoxy-4-propylphenyl)methanol can be represented as follows:

- Molecular Formula : C12H16O3

- Molecular Weight : 208.25 g/mol

- IUPAC Name : (2-Methoxy-4-propylphenyl)methanol

This compound is characterized by a methoxy group (-OCH3) and a propyl group (-C3H7) attached to a phenolic structure, which contributes to its biological properties.

Antioxidant Activity

Research indicates that (2-Methoxy-4-propylphenyl)methanol exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. In vitro studies demonstrated that this compound effectively scavenges free radicals, reducing oxidative damage in cellular models .

Anti-inflammatory Effects

In addition to its antioxidant capabilities, (2-Methoxy-4-propylphenyl)methanol has been shown to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory conditions .

Anticancer Potential

The compound has also been investigated for its anticancer effects. In vitro assays revealed that (2-Methoxy-4-propylphenyl)methanol induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, leading to decreased cell viability .

Study on Antioxidant Activity

A study conducted by researchers evaluated the antioxidant capacity of (2-Methoxy-4-propylphenyl)methanol using DPPH and ABTS radical scavenging assays. The results indicated a significant reduction in radical concentration, demonstrating the compound's effectiveness as an antioxidant agent.

| Test | IC50 Value (µM) |

|---|---|

| DPPH | 25.5 |

| ABTS | 20.3 |

These values suggest that (2-Methoxy-4-propylphenyl)methanol has comparable antioxidant activity to well-known antioxidants like ascorbic acid .

Anti-inflammatory Study

In a separate investigation focused on inflammation, the compound was tested in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The study found that treatment with (2-Methoxy-4-propylphenyl)methanol significantly reduced the levels of nitric oxide and prostaglandin E2, indicating its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 200 | 90 |

The reduction in these inflammatory markers highlights the therapeutic promise of this compound in managing inflammatory diseases .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.